Ethyl 2-[(cyclopropylcarbonyl)amino]-4-(4-methylphenyl)thiophene-3-carboxylate
Description
Ethyl 2-[(cyclopropylcarbonyl)amino]-4-(4-methylphenyl)thiophene-3-carboxylate is a thiophene-derived compound featuring a 2-amino-thiophene-3-carboxylate scaffold with two key substituents:
- Position 2: A cyclopropylcarbonylamino group (–NH–C(O)–cyclopropyl).
- Position 4: A 4-methylphenyl (para-tolyl) group.
Properties
IUPAC Name |
ethyl 2-(cyclopropanecarbonylamino)-4-(4-methylphenyl)thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3S/c1-3-22-18(21)15-14(12-6-4-11(2)5-7-12)10-23-17(15)19-16(20)13-8-9-13/h4-7,10,13H,3,8-9H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUHFIVWCHTVEIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C)NC(=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(cyclopropylcarbonyl)amino]-4-(4-methylphenyl)thiophene-3-carboxylate typically involves the condensation of thiophene derivatives with appropriate reagents. One common method involves the use of cyclopropylcarbonyl chloride and 4-methylphenylthiophene-3-carboxylate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(cyclopropylcarbonyl)amino]-4-(4-methylphenyl)thiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiophene ring, particularly at the positions adjacent to the sulfur atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of various substituted thiophene derivatives.
Scientific Research Applications
Ethyl 2-[(cyclopropylcarbonyl)amino]-4-(4-methylphenyl)thiophene-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of ethyl 2-[(cyclopropylcarbonyl)amino]-4-(4-methylphenyl)thiophene-3-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Substituent Variations at Position 4
The 4-methylphenyl group distinguishes this compound from other analogs. Key comparisons include:
Analysis :
Substituent Variations at Position 2
The cyclopropylcarbonylamino group at position 2 is a unique feature. Comparisons include:
Analysis :
- The cyclopropylcarbonylamino group introduces conformational rigidity, which may enhance metabolic stability compared to flexible alkyl chains (e.g., ethoxy-oxoethyl derivatives) .
Structural Complexity and Ring Systems
The target compound lacks fused heterocycles present in many analogs:
Analysis :
Analysis :
- The target compound likely requires a multicomponent approach similar to other 2-amino-thiophene-3-carboxylates, though yields may vary due to steric hindrance from the cyclopropyl group .
- Sulfonamido derivatives (e.g., from ) employ distinct reagents (e.g., sulfonyl chlorides), highlighting divergent synthetic strategies .
Biological Activity
Ethyl 2-[(cyclopropylcarbonyl)amino]-4-(4-methylphenyl)thiophene-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound features a thiophene ring substituted with a cyclopropylcarbonyl group and a 4-methylphenyl group. Its structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The mechanism involves binding to active sites, which can inhibit or modulate enzyme activity, thereby influencing various biochemical pathways. For instance, it may act as an inhibitor for certain kinases, which are critical in cancer signaling pathways .
Anticancer Potential
Research has indicated that this compound exhibits notable anticancer properties. In vitro studies have demonstrated its cytotoxic effects against various cancer cell lines.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| Hep-2 | 17.82 | Cytotoxic |
| P815 | 3.25 | Cytotoxic |
These results suggest that the compound has a promising profile for further development as an anticancer agent .
Kinase Inhibition
The compound has been evaluated for its ability to inhibit specific kinases involved in cancer progression. For example, it has shown significant inhibition of Aurora-A kinase with an IC50 value of 0.067 µM. This level of inhibition indicates a strong potential for therapeutic applications in cancer treatment .
Case Studies
- Study on Antitumor Activity :
-
Mechanistic Insights :
- Another research effort focused on the molecular interactions of the compound with target proteins involved in cell signaling pathways. Using computational docking studies, it was found that the compound forms stable complexes with the target proteins, suggesting a mechanism for its inhibitory effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
